molecular formula C7H11NO B8189228 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one

6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one

Cat. No.: B8189228
M. Wt: 125.17 g/mol
InChI Key: DGIUTALLKSLWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of meta-substituted arenes and pyridines. This allows it to bind to similar receptors or enzymes, potentially modulating their activity and leading to desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one is unique due to its combination of a bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This makes it a valuable tool in drug design and other scientific research applications .

Properties

IUPAC Name

6-methyl-6-azabicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-5-2-6(8)4-7(9)3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIUTALLKSLWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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